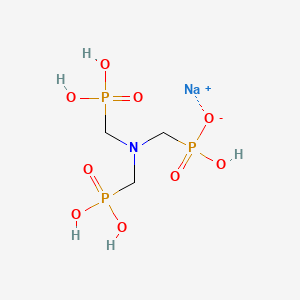
1,4-dimethyl-1H-pyrazol-3-amine hydrochloride
Overview
Description
1,4-dimethyl-1H-pyrazol-3-amine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a solid substance with a molecular weight of 147.61 .
Molecular Structure Analysis
The molecular structure of 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride is represented by the linear formula C5H10ClN3 . The InChI code for this compound is 1S/C5H9N3.ClH/c1-4-3-8(2)7-5(4)6;/h3H,1-2H3,(H2,6,7);1H .Physical And Chemical Properties Analysis
1,4-dimethyl-1H-pyrazol-3-amine hydrochloride is a solid substance with a molecular weight of 147.61 . It is stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, such as 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride, have been known for their potent antileishmanial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity, which was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . Two of the target compounds elicited better inhibition effects against Plasmodium berghei, showing potential as effective antimalarial agents .
Molecular Docking Study
A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim . This study justified the better antileishmanial activity of one of the synthesized pyrazole derivatives .
Antibacterial Activity
Imidazole derivatives, which are structurally similar to pyrazole derivatives, have shown various biological activities, including antibacterial activity . It’s possible that 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride could also have similar antibacterial properties.
Antitumor Activity
Imidazole derivatives have also demonstrated antitumor activities . Given the structural similarities, 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride may also have potential antitumor applications.
Antioxidant Activity
Imidazole derivatives have shown antioxidant activities . It’s possible that 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride could also exhibit antioxidant properties.
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that other pyrazole derivatives have shown to interact with their targets leading to significant biological effects .
Biochemical Pathways
Related pyrazole derivatives have been reported to influence various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
Related pyrazole derivatives have shown significant biological effects, including antileishmanial and antimalarial activities .
properties
IUPAC Name |
1,4-dimethylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-3-8(2)7-5(4)6;/h3H,1-2H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGSAXGLQBGCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-1H-pyrazol-3-amine hydrochloride | |
CAS RN |
1855911-36-2, 2060026-28-8 | |
| Record name | 1H-Pyrazol-3-amine, 1,4-dimethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855911-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















